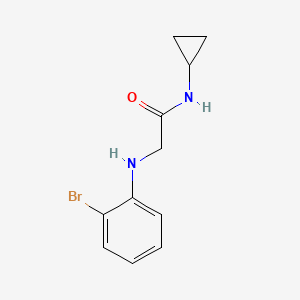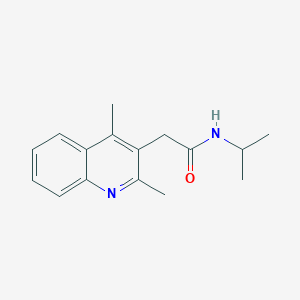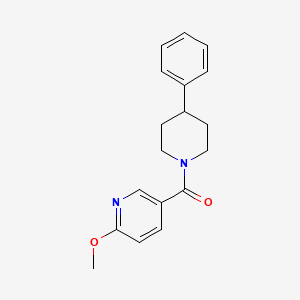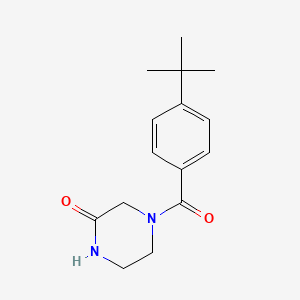
N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is known for its unique chemical properties, which make it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide are diverse and depend on the specific enzyme targeted. For example, inhibition of certain kinases can lead to the suppression of cell proliferation and the induction of apoptosis, making this compound a potential candidate for cancer therapy. Inhibition of phosphodiesterases can lead to increased intracellular levels of cyclic nucleotides, which can have a variety of effects on cellular signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide is its high potency and selectivity towards specific enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes in vitro and in vivo. However, one limitation of this compound is its relatively high cost and low availability, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide. Some possible areas of focus include:
1. Development of new synthetic methods for producing this compound, which could increase its availability and reduce its cost.
2. Investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer, cardiovascular disease, and neurological disorders.
3. Exploration of the potential agricultural applications of this compound, such as its use as a pesticide or herbicide.
4. Study of the potential materials science applications of this compound, such as its use in the development of new electronic or optical materials.
Conclusion
N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide is a valuable tool for scientific research, with a wide range of potential applications in medicine, agriculture, and materials science. Its unique chemical properties and potent inhibitory activity make it a promising candidate for further study and development.
Méthodes De Synthèse
The synthesis of N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide involves the reaction of 2-amino-5-methylpyridine with 4-bromo-1-(pyrazol-1-yl)benzene in the presence of a palladium catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide has been used in a wide range of scientific research studies. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including kinases and phosphodiesterases, which are involved in various physiological processes.
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-3-8-15(17-11-12)19-16(21)13-4-6-14(7-5-13)20-10-2-9-18-20/h2-11H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCONQYDAEUNHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-4-pyrazol-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)

![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)




![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)


